6-(4-Fluorophenyl)nicotinaldehyde
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Overview
Description
6-(4-Fluorophenyl)nicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes. It is characterized by the presence of a fluorophenyl group attached to the sixth position of the nicotinaldehyde structure. This compound has garnered interest due to its potential therapeutic applications, including antineoplastic activities and as modulators of various receptors and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing nicotinaldehydes involves the reduction of the corresponding nicotinic acid morpholinamides . Another approach includes the Suzuki coupling reaction, where 5-bromonicotinic acid reacts with p-fluorobenzeneboronic acid . These reactions typically require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 6-(4-Fluorophenyl)nicotinaldehyde may involve large-scale application of the aforementioned synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of different substituents on the aromatic ring or the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield a carboxylic acid, while reduction would produce an alcohol.
Scientific Research Applications
6-(4-Fluorophenyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, including antineoplastic activities.
Industry: Utilized in the development of various chemical products and materials
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. It may act as a modulator of receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(4-[(3-fluorobenzyl)oxy]phenoxy)nicotinamide: Known for its role as a potent inhibitor of the sodium-calcium exchanger (NCX).
2-Chloronicotinaldehydes: Valuable for their chloro and formyl functional groups, used in the synthesis of diverse heterocyclic compounds.
Uniqueness
6-(4-Fluorophenyl)nicotinaldehyde is unique due to its specific structural features and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESBCTRYJPEULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600229 |
Source
|
Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135958-93-9 |
Source
|
Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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